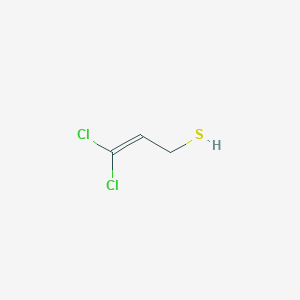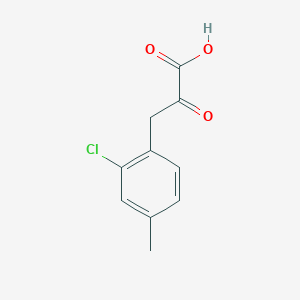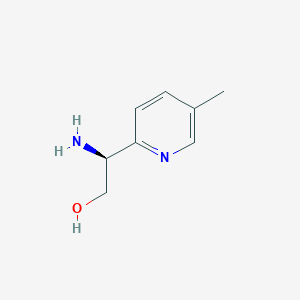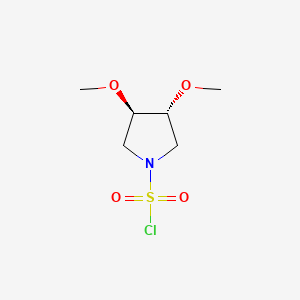![molecular formula C12H8Cl2O3 B13615724 6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[24]hept-6-en-5-one is a spiro compound characterized by a unique structure that includes a spiro-fused cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one typically involves the reaction of 3,4-dichlorophenyl derivatives with suitable cyclopropane precursors. One common method is the Corey–Chaykovsky reaction, which involves the use of dimethyloxosulfonium methylide to form the spiro-fused cyclopropane ring . The reaction conditions often include the use of diazomethane as a methylene transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.
化学反応の分析
Types of Reactions
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
科学的研究の応用
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but the spiro-fused structure is believed to play a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro-fused isoxazol-5-ones: Synthesized via the Corey–Chaykovsky reaction and known for their unique chemical properties.
Uniqueness
6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[24]hept-6-en-5-one is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties
特性
分子式 |
C12H8Cl2O3 |
|---|---|
分子量 |
271.09 g/mol |
IUPAC名 |
6-(3,4-dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one |
InChI |
InChI=1S/C12H8Cl2O3/c13-7-2-1-6(5-8(7)14)9-10(15)12(3-4-12)17-11(9)16/h1-2,5,15H,3-4H2 |
InChIキー |
WSRIQCOEQSCNLD-UHFFFAOYSA-N |
正規SMILES |
C1CC12C(=C(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


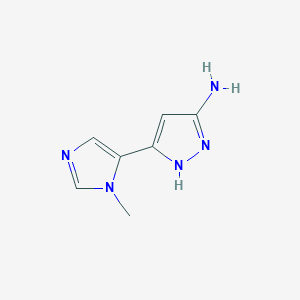
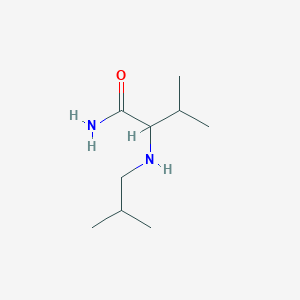
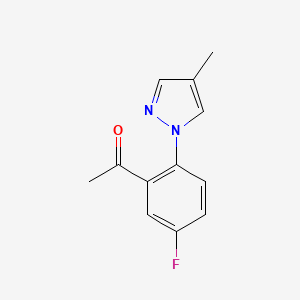
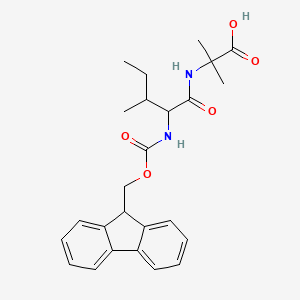
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
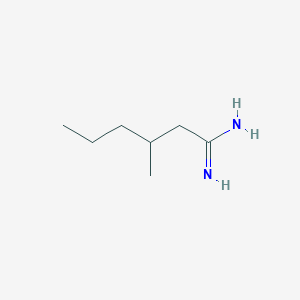
![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)
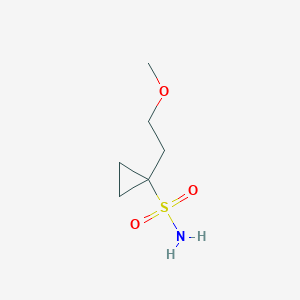
![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
